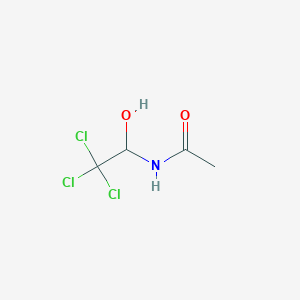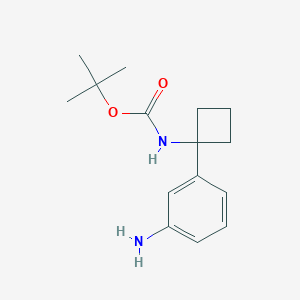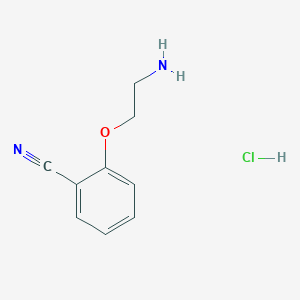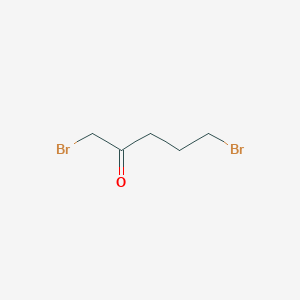
1,5-dibromopentan-2-one
描述
1,5-Dibromopentan-2-one is an organic compound with the molecular formula C5H8Br2O It is a dibromo ketone, characterized by the presence of two bromine atoms and a ketone functional group on a pentane backbone
准备方法
Synthetic Routes and Reaction Conditions
1,5-Dibromopentan-2-one can be synthesized through several methods. One common approach involves the bromination of pentan-2-one. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction proceeds via the formation of an enolate intermediate, which then reacts with bromine to yield the dibromo product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine in large quantities requires careful handling and safety measures due to its highly reactive and corrosive nature.
化学反应分析
Types of Reactions
1,5-Dibromopentan-2-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products
Nucleophilic Substitution: Substituted pentanones with various functional groups replacing the bromine atoms.
Reduction: 1,5-Dibromopentan-2-ol.
Oxidation: 1,5-Dibromopentanoic acid.
科学研究应用
1,5-Dibromopentan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 1,5-dibromopentan-2-one depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In reduction reactions, the ketone group is reduced to an alcohol through the transfer of hydride ions. In oxidation reactions, the compound is oxidized to form carboxylic acids or other oxidized derivatives.
相似化合物的比较
1,5-Dibromopentan-2-one can be compared to other dibromo ketones and related compounds:
1,3-Dibromopropan-2-one: Similar structure but with a shorter carbon chain. It undergoes similar reactions but may have different reactivity due to the shorter chain length.
1,5-Dibromopentane: Lacks the ketone functional group, making it less reactive in certain types of reactions.
1,5-Dichloropentan-2-one: Similar structure but with chlorine atoms instead of bromine. Chlorine is less reactive than bromine, leading to different reaction conditions and products.
This compound is unique due to the presence of both bromine atoms and a ketone functional group, which provides a versatile platform for various chemical transformations and applications.
属性
IUPAC Name |
1,5-dibromopentan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Br2O/c6-3-1-2-5(8)4-7/h1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNMOQKUPLXENA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)CBr)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


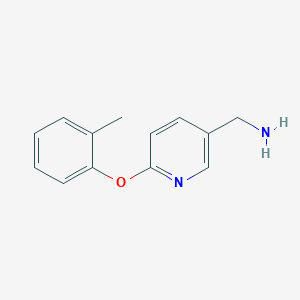
![6-(2-Furanyl)-1-(2-hydroxyethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B6611709.png)
![4-[(2-Methyl-1-oxopropyl)amino]benzenepropanoic acid](/img/structure/B6611715.png)
amine hydrochloride](/img/structure/B6611718.png)
![1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]piperazine hydrochloride](/img/structure/B6611720.png)
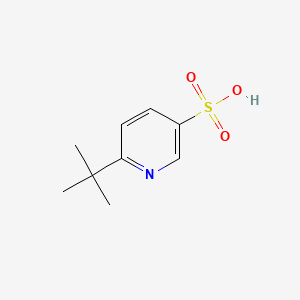
![N-[(2-methylphenyl)methyl]cyclopropanamine hydrochloride](/img/structure/B6611732.png)
![N-[2-(2-Oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B6611744.png)
![N-[2-Oxo-2-[[[6-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridin-3-yl]methyl]amino]ethyl]-4-phenoxybenzamide](/img/structure/B6611750.png)
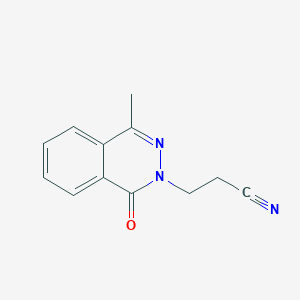
![Ethyl 5-{[(chloroacetyl)amino]methyl}furan-2-carboxylate](/img/structure/B6611761.png)
